4-Hydroxy-4-formyltetrahydropyran properties and CAS
4-Hydroxy-4-formyltetrahydropyran properties and CAS
An In-Depth Technical Guide to 4-Formyltetrahydropyran: A Cornerstone Building Block in Modern Chemistry
This guide provides an in-depth exploration of 4-Formyltetrahydropyran, a versatile heterocyclic aldehyde. While often referred to by its IUPAC name, Tetrahydropyran-4-carbaldehyde, it's a pivotal intermediate for researchers, particularly in the fields of medicinal chemistry and drug development. This document will delve into its core properties, applications, and the chemical principles that underpin its utility, offering field-proven insights for its practical application.
A note on nomenclature: The query for "4-Hydroxy-4-formyltetrahydropyran" describes the gem-diol or hydrate form of 4-Formyltetrahydropyran. In the presence of water, the aldehyde group can exist in equilibrium with this hydrated structure. However, the stable, isolable, and commercially available compound is the aldehyde, 4-Formyltetrahydropyran, which will be the focus of this guide.
Core Properties and Identification
4-Formyltetrahydropyran is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a formyl (aldehyde) group at the 4-position. The THP ring is a saturated six-membered heterocycle containing one oxygen atom. This structure is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane to improve physicochemical properties such as solubility and metabolic stability.[1]
The aldehyde functional group imparts significant reactivity, making it a valuable building block for the synthesis of more complex molecules.[2]
Chemical Structure and Equilibrium
The chemical structure of 4-Formyltetrahydropyran and its equilibrium with its hydrated form is illustrated below.
Caption: Equilibrium between 4-Formyltetrahydropyran and its hydrate.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Registry Number | 50675-18-8 | [3][4][5][6] |
| Molecular Formula | C₆H₁₀O₂ | [2][3] |
| Molecular Weight | 114.14 g/mol | [2][3][7] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Topological Polar Surface Area | 26.3 Ų | [7] |
| SMILES String | O=CC1CCOCC1 | [5] |
| InChI Key | CXLGNJCMPWUZKM-UHFFFAOYSA-N | [6] |
Applications in Research and Drug Development
The tetrahydropyran motif is a key structural element in numerous pharmaceuticals. Its inclusion can enhance binding to biological targets and improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[1] 4-Formyltetrahydropyran serves as a critical starting material for introducing this valuable scaffold.
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Intermediate in Pharmaceutical Synthesis : It is a key intermediate for producing a variety of fine chemicals, including pharmaceuticals and agrochemicals.[2] The aldehyde group allows for a wide range of chemical transformations to build more complex molecular architectures.[2][8]
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Scaffold for Drug Discovery : The THP ring can act as a conformationally constrained ether, which can be advantageous in drug design.[1] Functionalized THP scaffolds derived from this aldehyde are used to create libraries of compounds for screening in drug discovery programs.[9]
-
Biochemical Research : This compound can be used to modify biomolecules, which aids in the development of new therapeutic agents by potentially enhancing their stability and bioavailability.[2]
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Flavor and Fragrance Industry : It is also utilized in the formulation of flavors and fragrances due to its aromatic properties.[2]
Synthesis and Reactivity
General Synthesis Pathway
A common laboratory and industrial-scale synthesis of 4-Formyltetrahydropyran involves the reduction of a nitrile precursor, tetrahydropyran-4-carbonitrile.
Caption: A typical synthesis route for 4-Formyltetrahydropyran.
Protocol: Synthesis from 4-Cyanotetrahydropyran
This protocol is based on a general procedure for the reduction of nitriles to aldehydes using diisobutylaluminum hydride (DIBAL-H).[10]
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
2. Reagent Addition:
-
Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in toluene) dropwise to the stirred solution, maintaining the internal temperature at or below -70 °C.
3. Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
4. Quenching and Workup:
-
Once the reaction is complete, quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude 4-Formyltetrahydropyran can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality and Experimental Choices:
-
Low Temperature (-78 °C): The reduction of a nitrile with DIBAL-H forms a stable intermediate aluminum-imine complex at low temperatures. If the reaction is allowed to warm up, this intermediate can be further reduced to the primary amine. Maintaining a low temperature is crucial to isolate the aldehyde product.
-
DIBAL-H: This is a powerful yet selective reducing agent. Its bulky isobutyl groups prevent over-reduction of the nitrile to the amine, making it ideal for this transformation.
-
Aqueous Workup: The addition of a quenching agent like saturated ammonium chloride hydrolyzes the intermediate imine complex to release the desired aldehyde.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 4-Formyltetrahydropyran.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [5][6] |
| Hazard Statements | H319: Causes serious eye irritation. | [6] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [6] |
| Storage | Store in a cool, dry, well-ventilated area. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended. | [2][5] |
Self-Validating System for Protocols: Always perform a small-scale trial reaction to optimize conditions and confirm product identity before scaling up. Characterization of the final product by NMR, IR, and mass spectrometry is essential to validate the outcome of the synthesis.
Conclusion
4-Formyltetrahydropyran is a deceptively simple molecule that provides access to a vast and complex chemical space. Its value lies in the combination of a pharmaceutically relevant tetrahydropyran core and a highly versatile aldehyde handle. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
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PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
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ScienceDirect. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved from [Link]
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Royal Society of Chemistry. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved from [Link]
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
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Wiley Online Library. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Retrieved from [Link]
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ScienceDirect. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Retrieved from [Link]
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